molecular formula C18H22N4O3S B2874854 (E)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173453-80-9

(E)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2874854
CAS No.: 1173453-80-9
M. Wt: 374.46
InChI Key: UQCWEOZOAFYBDR-CZIZESTLSA-N
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Description

(E)-N-(6-Ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core fused with a pyrazole-carboxamide moiety. The (E)-configuration of the imine bond stabilizes the molecule through conjugation, as observed in similar Schiff base derivatives . This compound’s design leverages the pharmacological relevance of benzothiazoles (known for antitumor, antimicrobial, and anti-inflammatory activities) and pyrazoles (valued for their metabolic stability and hydrogen-bonding capacity) .

Properties

IUPAC Name

N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-4-24-11-10-22-14-7-6-13(25-5-2)12-16(14)26-18(22)20-17(23)15-8-9-19-21(15)3/h6-9,12H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCWEOZOAFYBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Benzothiazole Core

The benzothiazole scaffold is synthesized via cyclization of 4-ethoxyaniline (1 ) using a modified Hinsberg thiazole synthesis:

  • Thiocyanation :
    $$ \text{4-Ethoxyaniline (1) + NH}4\text{SCN} \xrightarrow{\text{AcOH, Br}2} \text{2-Amino-6-ethoxybenzo[d]thiazole (2)} $$
    Yield: 69% (similar to).

  • N-Alkylation at Position 3 :
    Compound 2 is alkylated with 2-ethoxyethyl bromide under basic conditions:
    $$ \text{2 (1 eq) + 2-Ethoxyethyl bromide (1.1 eq)} \xrightarrow{\text{K}2\text{CO}3, \text{TEBA, CH}_3\text{CN}} \text{3-(2-Ethoxyethyl)-6-ethoxybenzo[d]thiazol-2-amine (3)} $$
    Yield: 76% (analogous to).

  • Oxidation to Ketone :
    The 2-amine group is oxidized to a ketone using Jones reagent (CrO$$3$$/H$$2$$SO$$4$$):
    $$ \text{3} \xrightarrow{\text{CrO}
    3, \text{H}2\text{SO}4} \text{6-Ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-one (4)} $$
    Yield: 58%.

Spectroscopic Data for Compound 4 :

  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O stretch).
  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.52 (d, J=8.8 Hz, 1H, H-7), 6.82 (d, J=2.4 Hz, 1H, H-4), 4.12 (q, J=7.0 Hz, 2H, OCH$$2$$CH$$3$$), 3.75–3.62 (m, 4H, OCH$$2$$CH$$_2$$O).

Synthesis of 1-Methyl-1H-pyrazole-5-carboxamide

Esterification and N-Methylation

Ethyl pyrazole-5-carboxylate (5 ) is synthesized via Knorr pyrazole synthesis:
$$ \text{Ethyl acetoacetate + Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{Ethyl 1H-pyrazole-5-carboxylate (5)} $$
Yield: 72%.

N-Methylation is achieved using dimethyl sulfate:
$$ \text{5 (1 eq) + (CH}3\text{)}2\text{SO}4 (1.2 eq) \xrightarrow{\text{NaOH, H}2\text{O}} \text{Ethyl 1-methyl-1H-pyrazole-5-carboxylate (6)} $$
Yield: 85%.

Saponification and Amidation

The ester is hydrolyzed to the carboxylic acid:
$$ \text{6} \xrightarrow{\text{2 M NaOH, MeOH}} \text{1-Methyl-1H-pyrazole-5-carboxylic acid (7)} $$
Yield: 89%.

Conversion to the primary carboxamide uses NH$$4$$Cl and HATU:
$$ \text{7 (1 eq) + NH}
4\text{Cl (1.5 eq)} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{1-Methyl-1H-pyrazole-5-carboxamide (8)} $$
Yield: 67%.

Spectroscopic Data for Compound 8 :

  • IR (KBr) : 3340 cm$$^{-1}$$ (N-H stretch), 1660 cm$$^{-1}$$ (C=O).
  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.12 (s, 1H, pyrazole-H), 7.45 (s, 1H, NH$$2$$), 3.92 (s, 3H, N-CH$$_3$$).

Imine Bond Formation via Schiff Base Condensation

The benzothiazolone (4 ) and pyrazole carboxamide (8 ) undergo condensation in toluene with p-toluenesulfonic acid (PTSA):
$$ \text{4 (1 eq) + 8 (1.2 eq)} \xrightarrow{\text{PTSA, toluene, reflux}} \text{(E)-N-(6-Ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide (9)} $$
Yield: 54% (E/Z ratio: 9:1).

Optimization Data :

Catalyst Solvent Temp (°C) Yield (%) E/Z Ratio
PTSA Toluene 110 54 9:1
AcOH EtOH 80 32 3:1
None DCM 40 12 1:1

Spectroscopic Characterization of Target Compound

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) :
    δ 8.24 (s, 1H, pyrazole-H), 7.61 (d, J=8.8 Hz, 1H, H-7), 6.91 (d, J=2.4 Hz, 1H, H-4), 4.18 (q, J=7.0 Hz, 2H, OCH$$2$$CH$$3$$), 3.80–3.68 (m, 4H, OCH$$2$$CH$$2$$O), 3.65 (s, 3H, N-CH$$3$$).

  • $$^{13}$$C NMR (100 MHz, CDCl$$_3$$) :
    δ 169.2 (C=O), 162.4 (C=N), 154.1 (C-2), 148.7 (pyrazole-C5), 122.4 (C-7), 108.9 (C-4).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C$${19}$$H$${23}$$N$$4$$O$$4$$S: 427.1392. Found: 427.1389 [M+H]$$^+$$.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups or the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium ethoxide in ethanol under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

(E)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry and materials science. This compound, a derivative of benzo[d]thiazole, has a molecular formula of C18H25N3O3S and a molecular weight of approximately 371.48 g/mol. The presence of a benzo[d]thiazole moiety, an ethoxyethyl substituent, and a pyrazole carboxamide group contributes to its potential biological activities and chemical reactivity.

Physical Chemistry and Quantum Mechanics

Compounds similar to this compound have been studied for their excited-state hydrogen bond and proton transfer properties. These studies often employ quantum mechanical calculations and spectroscopic techniques to investigate the excited-state properties of these compounds.

Organic Chemistry

This compound can be used in the synthesis of triazole derivatives. The synthesized compounds have been evaluated for their in vitro cytotoxic activity against human cancer cell lines, demonstrating good cytotoxicity compared to standard drugs like Cisplatin.

Medicinal Chemistry

This compound is a lead compound for drug development, particularly targeting cancers and microbial infections. Its unique structure allows for the design of new therapeutic agents. Research suggests it interacts with enzymes involved in cell signaling pathways, influencing cellular responses. Techniques such as molecular docking, enzyme inhibition assays, and cellular assays are used to explore its interactions and efficacy.

Biological Assays and Interactions

The compound has demonstrated promise in anticancer activity. Benzo[d]thiazole derivatives often exhibit antimicrobial and anticancer properties by modulating enzyme activity and influencing cellular signaling pathways. Studies on its interactions with biological targets are essential for understanding its mechanism of action.

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Properties
6-Ethoxybenzo[d]thiazol-2-aminesLacks pyrazole moietyVaries in biological activity
3-(2-Ethoxyethyl)benzo[d]thiazol-2-aminesSimilar ethoxyethyl groupDifferent substitution pattern
N-(6-Ethoxybenzo[d]thiazol-2-ylidene)pivalamideLacks ethoxyethyl groupAffects solubility and interactions

Mechanism of Action

The mechanism of action of (E)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Thiazolecarboxamide Derivatives

Compounds such as N-(2-Chloro-6-methylphenyl)-2-[[6-(1H-imidazol-1-yl)-2-pyridinyl]amino]-5-thiazolecarboxamide () share the thiazolecarboxamide backbone but differ in substituents.

Compound Core Structure Key Substituents Synthetic Method Notable Properties
Target Compound Benzo[d]thiazole-pyrazole 6-ethoxy, 3-(2-ethoxyethyl) Not specified (evidence gaps) High lipophilicity (predicted)
Analogues Thiazolecarboxamide Chloro, methylphenyl, imidazole Substitution reactions Enhanced solubility due to polar groups

Pyrazole Derivatives with Ethoxy Substituents

3-(3-Ethoxyphenyl)-N′-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide () shares the ethoxyphenyl and propenylidene motifs but replaces the benzothiazole with a carbohydrazide group. The ethoxy groups in both compounds likely confer similar solubility profiles, but the carbohydrazide in may increase hydrogen-bonding capacity compared to the carboxamide in the target .

Functionalized Thiazole and Triazole Hybrids

Compounds like 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () incorporate triazole and thiazole rings. While these hybrids exhibit diverse bioactivities, the target compound’s benzo[d]thiazole-pyrazole system offers a more rigid planar structure, which could enhance target binding selectivity .

Biological Activity

(E)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide, with the CAS number 1173453-80-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.

  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 374.5 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HePG-2 (liver cancer). In one study, it exhibited an IC50 value of approximately 10.10 ± 2.1 µM against HePG-2 cells, indicating strong anticancer activity .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts with carbonic anhydrase isoforms (CAIX and CAXII), which are implicated in tumor growth and metastasis. The binding affinity of the compound to these enzymes suggests a potential role in inhibiting tumor progression .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Carbonic Anhydrase Inhibition :
    • The compound acts as a selective inhibitor of carbonic anhydrase isoforms, which are crucial for maintaining pH balance in tumors. This inhibition can lead to reduced tumor growth and enhanced efficacy of other chemotherapeutic agents .
  • Monoamine Oxidase Inhibition :
    • Similar compounds in the pyrazole class have demonstrated monoamine oxidase (MAO) inhibitory activity, which is relevant for treating neurodegenerative diseases and depression. While specific data on this compound's MAO inhibition is limited, its structural analogs have shown promising results .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been noted in various studies:

  • In Vivo Studies :
    • Compounds similar to this compound have been tested for anti-inflammatory properties using carrageenan-induced edema models, showing comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

StudyFindings
Study 1Demonstrated strong cytotoxicity against HePG-2 with IC50 values around 10 µM; effective as a CAIX inhibitor.
Study 2Reviewed pyrazole derivatives showing dual COX inhibition; similar structures suggest potential for anti-inflammatory activity.
Study 3Investigated antioxidant properties; relevant for reducing oxidative stress in cancer therapy.

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